molecular formula C16H19Cl2N3O2 B14012944 Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro- CAS No. 5636-82-8

Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-

Cat. No.: B14012944
CAS No.: 5636-82-8
M. Wt: 356.2 g/mol
InChI Key: KSQRKBHYZMVDGF-UHFFFAOYSA-N
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Description

Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- is a complex organic compound known for its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. The process often involves optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like microwave-assisted synthesis can also be utilized to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. The bis(2-chloroethyl)amino group is known for its alkylating activity, which can be harnessed in the development of anticancer agents. Research is ongoing to explore its efficacy and safety in various biological systems .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and surface coatings .

Mechanism of Action

The mechanism of action of Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- involves its interaction with biological molecules. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- is unique due to its combination of a spiro linkage, naphthalene moiety, and bis(2-chloroethyl)amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

5636-82-8

Molecular Formula

C16H19Cl2N3O2

Molecular Weight

356.2 g/mol

IUPAC Name

6-[bis(2-chloroethyl)amino]spiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C16H19Cl2N3O2/c17-6-8-21(9-7-18)12-4-3-11-2-1-5-16(13(11)10-12)14(22)19-15(23)20-16/h3-4,10H,1-2,5-9H2,(H2,19,20,22,23)

InChI Key

KSQRKBHYZMVDGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)N(CCCl)CCCl)C3(C1)C(=O)NC(=O)N3

Origin of Product

United States

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